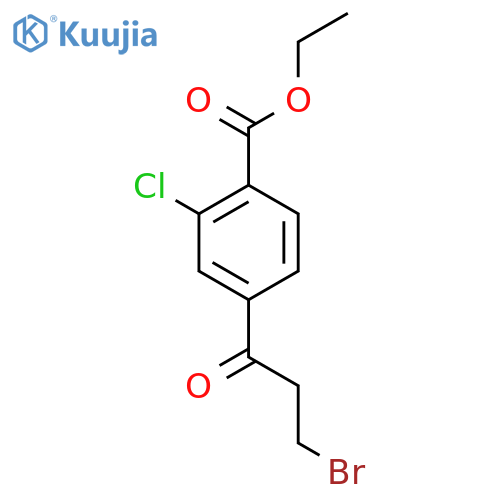Cas no 1805903-18-7 (Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate)

1805903-18-7 structure
商品名:Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate
CAS番号:1805903-18-7
MF:C12H12BrClO3
メガワット:319.578882217407
CID:4956717
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate
-
- インチ: 1S/C12H12BrClO3/c1-2-17-12(16)9-4-3-8(7-10(9)14)11(15)5-6-13/h3-4,7H,2,5-6H2,1H3
- InChIKey: XIEOEUGGGFOIOA-UHFFFAOYSA-N
- ほほえんだ: BrCCC(C1C=CC(C(=O)OCC)=C(C=1)Cl)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 283
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 3.5
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015006348-250mg |
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate |
1805903-18-7 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
| Alichem | A015006348-1g |
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate |
1805903-18-7 | 97% | 1g |
1,519.80 USD | 2021-06-21 | |
| Alichem | A015006348-500mg |
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate |
1805903-18-7 | 97% | 500mg |
806.85 USD | 2021-06-21 |
Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate 関連文献
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
1805903-18-7 (Ethyl 4-(3-bromopropanoyl)-2-chlorobenzoate) 関連製品
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
